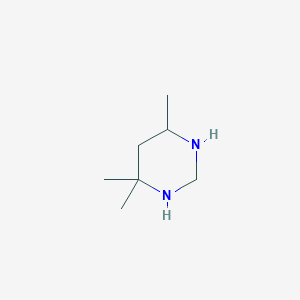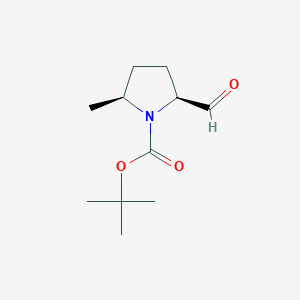
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid: is a boronic acid derivative with a complex structure that includes a naphthalene ring system substituted with propyloxy and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the propyloxy group and the tetramethyl groups. The final step involves the formation of the boronic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The propyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore in drug design. Its unique structure could interact with specific biological targets, leading to the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects depends on its specific application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
- 6,6′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP) .
Uniqueness: (5,5,8,8-Tetramethyl-4-propoxy-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the propyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Propriétés
Formule moléculaire |
C17H27BO3 |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
(5,5,8,8-tetramethyl-4-propoxy-6,7-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C17H27BO3/c1-6-9-21-14-11-12(18(19)20)10-13-15(14)17(4,5)8-7-16(13,2)3/h10-11,19-20H,6-9H2,1-5H3 |
Clé InChI |
WCYPNDLGXZKTFT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C(=C1)OCCC)C(CCC2(C)C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-4-(trifluoromethyl)phenyl]isoindoline](/img/structure/B8536725.png)


![Methyl[(morpholin-4-yl)sulfanyl]carbamyl fluoride](/img/structure/B8536747.png)


![4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B8536769.png)





![2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8536813.png)
![1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B8536816.png)
